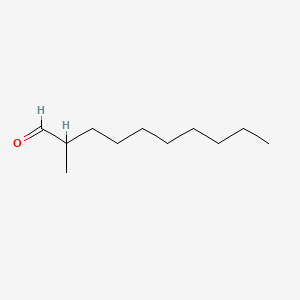

2-Methyldecanal

Description

Properties

IUPAC Name |

2-methyldecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-11(2)10-12/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBICMZLDYMBIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021623 | |

| Record name | 2-Methyldecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Decanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19009-56-4 | |

| Record name | 2-Methyldecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19009-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4) 2-Methyldecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019009564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyldecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyldecan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyldecanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyldecanal, a branched-chain aliphatic aldehyde, is a significant component in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and synthesis methodologies. While primarily recognized for its olfactory characteristics, this document aims to consolidate the available scientific data to serve as a foundational resource for researchers and professionals in various fields, including sensory science and synthetic chemistry. This guide details experimental protocols for its synthesis and presents key data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aldehydic, citrus-like, and waxy odor.[1][2] Its branched structure influences its physical properties, such as boiling point and density, contributing to its volatility and reactivity.[3] It is practically insoluble in water but soluble in organic solvents like alcohol and oils.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | Aldehyde C-11 MOA, Methyl Octyl Acetaldehyde | [3][4] |

| CAS Number | 19009-56-4 | [4] |

| Molecular Formula | C₁₁H₂₂O | [3] |

| Molecular Weight | 170.29 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Odor | Aldehydic, citrus-peel-like, waxy, green | [2] |

| Boiling Point | 230 °C | [3] |

| Flash Point | 81-97 °C | [3] |

| Specific Gravity | 0.81100 to 0.82700 @ 25.00 °C | [1] |

| Refractive Index | 1.42500 to 1.43500 @ 20.00 °C | [1] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of expected spectral data.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks / Characteristics | Reference(s) |

| ¹H NMR | ~9.6 ppm (t, 1H, -CHO) , ~2.2 ppm (m, 1H, -CH(CH₃)CHO), ~1.2-1.6 ppm (m, 14H, -(CH₂)₇-), ~1.1 ppm (d, 3H, -CH(CH₃)CHO), ~0.9 ppm (t, 3H, -CH₃) | [5][6][7][8] |

| ¹³C NMR | ~205 ppm (-CHO) , ~50 ppm (-CH(CH₃)CHO), ~32 ppm (-CH₂-), ~29 ppm (multiple -CH₂-), ~27 ppm (-CH₂-), ~22 ppm (-CH₂-), ~14 ppm (-CH₃), ~13 ppm (-CH(CH₃)CHO) | [9][10][11][12][13] |

| IR Spectroscopy | ~2925 cm⁻¹ (C-H stretch, alkane) , ~2855 cm⁻¹ (C-H stretch, alkane) , ~2720 cm⁻¹ (C-H stretch, aldehyde) , ~1725 cm⁻¹ (C=O stretch, aldehyde) , ~1465 cm⁻¹ (C-H bend, alkane) | [14][15][16][17][18] |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z 170 . Common fragments include loss of alkyl chains (e.g., m/z 57 corresponding to a C₄H₉⁺ fragment) and McLafferty rearrangement products. | [19][20][21][22][23] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through several methods, with the Darzens condensation and hydroformylation of 1-decene (B1663960) being two prominent routes.[2]

Darzens Condensation

The Darzens reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester), which can then be hydrolyzed and decarboxylated to yield the target aldehyde.[24][25]

Protocol: Synthesis of this compound via Darzens Condensation (Representative)

This protocol is adapted from a general procedure for the Darzens reaction.[26]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl octyl ketone (1.0 eq) and ethyl chloroacetate (B1199739) (1.2 eq) dissolved in a suitable anhydrous solvent such as toluene.

-

Base Addition: Cool the mixture to 0-5°C using an ice bath. Slowly add a strong base, such as sodium ethoxide (1.5 eq), portion-wise or as a solution in ethanol (B145695), ensuring the temperature is maintained below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding cold water. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.

-

Saponification: Dissolve the crude glycidic ester in ethanol and add an aqueous solution of sodium hydroxide (B78521) (2.0 eq). Heat the mixture to reflux for 1-2 hours until saponification is complete (monitored by TLC).

-

Decarboxylation: Cool the reaction mixture and acidify with dilute hydrochloric acid. The resulting glycidic acid will decarboxylate upon gentle heating to yield this compound.

-

Purification: The crude this compound can be purified by distillation under reduced pressure.

Caption: Darzens Reaction Workflow for this compound Synthesis.

Hydroformylation of 1-Decene

Hydroformylation (or oxo synthesis) of 1-decene with a mixture of carbon monoxide and hydrogen in the presence of a catalyst yields a mixture of aldehydes, including the linear undecanal (B90771) and the branched isomer, this compound.[27][28] The ratio of linear to branched products can be influenced by the choice of catalyst and reaction conditions.[29][30][31]

Protocol: Synthesis of this compound via Hydroformylation of 1-Decene (Representative)

This protocol is based on general procedures for the hydroformylation of long-chain olefins.[27]

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a rhodium precursor (e.g., Rh(acac)(CO)₂) and a suitable phosphine (B1218219) ligand (e.g., TPPTS for a biphasic system) are dissolved in the appropriate solvent.

-

Reaction Setup: The catalyst solution and 1-decene are charged into a high-pressure autoclave. For an aqueous biphasic system, water is used as the solvent for the catalyst, and a phase-transfer agent like a methylated cyclodextrin (B1172386) may be added.

-

Reaction: The autoclave is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure (e.g., 20-50 bar). The mixture is heated to the reaction temperature (e.g., 80-120°C) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by the uptake of syngas.

-

Workup and Product Separation: After the reaction is complete, the autoclave is cooled, and the excess pressure is vented. The product mixture is collected. In a biphasic system, the organic layer containing the aldehydes is separated from the aqueous catalyst phase.

-

Purification: this compound is separated from undecanal and other byproducts by fractional distillation.

References

- 1. 2-methyl decanal (aldehyde C-11 MOA), 19009-56-4 [thegoodscentscompany.com]

- 2. 2-METHYL DECANAL | 19009-56-4 [chemicalbook.com]

- 3. chemicalbull.com [chemicalbull.com]

- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. spectrabase.com [spectrabase.com]

- 10. compoundchem.com [compoundchem.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. IR Absorption Table [webspectra.chem.ucla.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scienceready.com.au [scienceready.com.au]

- 21. whitman.edu [whitman.edu]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Darzens Reaction [organic-chemistry.org]

- 25. Darzens reaction - Wikipedia [en.wikipedia.org]

- 26. benchchem.com [benchchem.com]

- 27. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00820F [pubs.rsc.org]

- 28. EP3301084A1 - Continuous process for producing 2-methylene aldehydes - Google Patents [patents.google.com]

- 29. pure.mpg.de [pure.mpg.de]

- 30. One-pot synthesis of short-chain cyclic acetals via tandem hydroformylation–acetalization under biphasic conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Methyldecanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methyldecanal (CAS: 19009-56-4), an organic aldehyde compound. The information presented herein is intended for use by professionals in research, scientific, and drug development fields. This document summarizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of a standard experimental workflow.

Core Physical and Chemical Properties

This compound is an organic compound classified as an aldehyde, with the molecular formula C11H22O.[1][2][3] It is typically a colorless to pale yellow liquid.[1][2] The compound is characterized by a long carbon chain with a methyl group at the second carbon position of a decanal (B1670006) backbone.[2] Its odor is often described as aldehydic, waxy, and having citrus or green nuances.[4][5] Due to its hydrophobic nature, it is practically insoluble in water but soluble in organic solvents such as alcohol, oils, and hexane.[1][2][4][5][6]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources. It is important to note that some values are estimates and ranges may be provided due to different experimental conditions.

| Property | Value |

| Molecular Formula | C₁₁H₂₂O[1][2][4] |

| Molecular Weight | 170.29 g/mol [1][4][7] |

| Boiling Point | 170.00 °C to 230 °C[1][4][8][9] |

| Melting Point | -2°C (estimate)[4][8] |

| Density | 0.819 to 0.827 g/cm³[8][9] |

| Refractive Index | 1.425 to 1.435 (@ 20°C)[1][9][10] |

| Vapor Pressure | 8.24 Pa @ 25°C or 0.102 mmHg @ 25°C[4][8] |

| Flash Point | 81°C to 97°C[1][8] |

| Water Solubility | 16 mg/L @ 20°C (Practically insoluble)[4][5][8] |

| LogP (Octanol/Water) | 3.572 to 4.5[5][8] |

Experimental Protocols

The determination of the physical properties listed above relies on established laboratory techniques. The following sections detail the methodologies for measuring boiling point, density, and refractive index.

3.1. Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] For small sample volumes, a micro-boiling point determination is a convenient and accurate method.[12][13]

-

Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, a heating apparatus (e.g., a Thiele tube or an aluminum block on a hot plate), and a stirring mechanism.[12][13][14]

-

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the test tube.[13]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[11][14]

-

The apparatus is assembled with the thermometer bulb positioned close to the test tube, ensuring the thermometer and the sample are heated uniformly.

-

The sample is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and is expelled.[12]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles from the sample's vapor will emerge from the capillary tube.[12]

-

Heating is then discontinued, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops, and the liquid is drawn up into the capillary tube. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.[11][12]

-

3.2. Determination of Density

Density is an intrinsic property defined as the mass of a substance per unit volume.[15] For a liquid like this compound, this can be determined straightforwardly.

-

Apparatus: A graduated cylinder (e.g., 10 mL or 25 mL) and an electronic balance.[16][17]

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance and recorded.[16]

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[16]

-

The combined mass of the graduated cylinder and the liquid is measured and recorded.[16]

-

The mass of the empty cylinder is subtracted from the combined mass to determine the mass of the liquid.[16]

-

The density is calculated by dividing the mass of the liquid by its measured volume (Density = Mass / Volume).[15]

-

To improve accuracy, the procedure can be repeated multiple times, and the average density is calculated.[16]

-

3.3. Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through it.[18] It is a characteristic property used for substance identification and purity assessment.[19]

-

Apparatus: An Abbe refractometer is a common instrument for this measurement.[18] It consists of two prisms, a light source, and a telescope or digital detector.[18]

-

Procedure:

-

The prisms of the refractometer are cleaned and calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the surface of the lower prism.[18]

-

The two prisms are closed together, spreading the liquid into a thin, uniform layer.

-

Light is directed through the sample. The user looks through the eyepiece and adjusts the controls until the boundary line (the dividing line between light and dark fields) is sharp and centered on the crosshairs.

-

The refractive index is then read directly from the instrument's calibrated scale. The measurement is typically temperature-dependent, so the temperature (usually 20°C) is controlled and recorded.

-

Mandatory Visualizations

The following diagram illustrates the experimental workflow for determining the boiling point of a liquid using the micro-reflux method.

References

- 1. chemicalbull.com [chemicalbull.com]

- 2. CAS 19009-56-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. 2-METHYL DECANAL CAS#: 19009-56-4 [chemicalbook.com]

- 5. 2-METHYL DECANAL | 19009-56-4 [chemicalbook.com]

- 6. chegg.com [chegg.com]

- 7. This compound | C11H22O | CID 29381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. 2-methyl decanal (aldehyde C-11 MOA), 19009-56-4 [thegoodscentscompany.com]

- 10. Page loading... [guidechem.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. byjus.com [byjus.com]

- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 18. Refractive index - Wikipedia [en.wikipedia.org]

- 19. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

An In-depth Technical Guide to the Molecular Structure of 2-Methyldecanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyldecanal is an organic compound classified as a branched-chain aldehyde. Its molecular structure, characterized by a ten-carbon chain with a methyl group at the second position and a terminal aldehyde functional group, dictates its chemical and physical properties. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, synthesis methods, and toxicological information for this compound. The information is presented to support research, development, and safety assessment activities involving this compound.

Molecular Structure and Identification

This compound is a chiral molecule, existing as two enantiomers, (R)-2-methyldecanal and (S)-2-methyldecanal. The presence of the methyl group on the second carbon atom introduces a stereocenter. The structural formula and key identifiers are presented below.

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-methyl decanal, Methyloctylacetaldehyde[1] |

| CAS Number | 19009-56-4[1] |

| Molecular Formula | C11H22O[1] |

| Molecular Weight | 170.29 g/mol [1] |

| InChI | InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-11(2)10-12/h10-11H,3-9H2,1-2H3[1] |

| InChIKey | LBICMZLDYMBIGA-UHFFFAOYSA-N[1] |

| SMILES | CCCCCCCCC(C)C=O[1] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty or waxy odor.[2] Its physical properties are influenced by its long alkyl chain and the polar aldehyde group. It is soluble in organic solvents and has limited solubility in water.[2]

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Fatty, waxy | [2] |

| Boiling Point | 222.5 °C at 760 mmHg (estimate) | [3] |

| Melting Point | -2 °C (estimate) | [3] |

| Density | 0.819 g/cm³ (estimate) | [3] |

| Refractive Index | 1.4280 (estimate) | [3] |

| Water Solubility | 16 mg/L at 20 °C | [3] |

| logP | 3.572 | [3] |

| Vapor Pressure | 0.102 mmHg at 25 °C | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While full, detailed spectra are often proprietary and found in specialized databases, the key characteristics are summarized below.

Table 3: Spectroscopic Data Summary

| Technique | Key Features and Expected Peaks |

| ¹H NMR | - Aldehydic proton (CHO) signal between δ 9.4-9.8 ppm (triplet).- Multiplet for the proton at C2 (CH) around δ 2.2-2.5 ppm.- Doublet for the methyl protons at C2 (CH₃) around δ 1.0-1.2 ppm.- Triplet for the terminal methyl protons (CH₃) of the decyl chain around δ 0.8-0.9 ppm.- Multiple signals for the methylene (B1212753) protons (CH₂) of the decyl chain between δ 1.2-1.6 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 200-205 ppm.- Signal for the carbon at C2 (CH) around δ 45-55 ppm.- Signals for the carbons of the decyl chain between δ 14-32 ppm.- Signal for the methyl carbon at C2 (CH₃) around δ 15-20 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde at ~1720-1740 cm⁻¹.- C-H stretching vibrations for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.- C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 170.- Characteristic fragmentation patterns including McLafferty rearrangement and alpha-cleavage. |

Note: Predicted chemical shifts and peak positions are based on general spectroscopic principles for aldehydes and may vary slightly depending on the solvent and experimental conditions. Confirmation of these data can be found in databases such as SpectraBase.[1][4]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The two primary methods reported are the Darzens reaction and as a by-product of the hydroformylation of 1-decene (B1663960).[5]

Darzens Reaction

The Darzens reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester), which can then be hydrolyzed and decarboxylated to yield an aldehyde.

Experimental Protocol (General Procedure):

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a nitrogen inlet is charged with a suitable solvent (e.g., anhydrous diethyl ether or THF) and a strong base (e.g., sodium ethoxide or sodium amide).

-

Addition of Reactants: A mixture of methyl octyl ketone and an ethyl α-haloacetate (e.g., ethyl chloroacetate) is added dropwise to the cooled (0-5 °C) base-solvent mixture under a nitrogen atmosphere.

-

Reaction: The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude glycidic ester.

-

Hydrolysis and Decarboxylation: The crude glycidic ester is then saponified with an aqueous or alcoholic solution of a base (e.g., NaOH or KOH). The resulting glycidic acid salt is then acidified and heated to induce decarboxylation, yielding this compound.

-

Purification: The final product is purified by distillation under reduced pressure.

Hydroformylation of 1-Decene

This compound is also obtained as a branched-chain isomer by-product during the hydroformylation of 1-decene, which primarily aims to produce the linear undecanal (B90771).[5] The ratio of linear to branched products can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol (General Procedure):

-

Catalyst Preparation: A rhodium-based catalyst, often with a phosphine (B1218219) ligand (e.g., triphenylphosphine), is prepared in a suitable high-pressure reactor.

-

Reaction Setup: The reactor is charged with 1-decene and a solvent.

-

Reaction: The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂) (synthesis gas) and heated. The reaction is carried out at elevated temperature and pressure for a specified time.

-

Product Separation: After the reaction, the mixture is cooled, and the pressure is released. The product mixture, containing undecanal and this compound, is separated from the catalyst.

-

Purification: The isomeric aldehydes are then separated by fractional distillation.

Biological Activity and Signaling Pathways

The primary biological activity of this compound in the context of flavor and fragrance is its interaction with olfactory receptors. While specific receptors for this compound have not been fully characterized, the general mechanism of aldehyde perception by olfactory sensory neurons is understood.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to specific G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[6][7] This binding event triggers a signal transduction cascade.

// Nodes Odorant [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; OR [label="Olfactory Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="G-protein (Golf)\n(GDP-bound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein_active [label="G-protein (Golf)\n(GTP-bound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; CNG_channel [label="Cyclic Nucleotide-Gated\n(CNG) Ion Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Depolarization [label="Neuron Depolarization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signal [label="Signal to Brain", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Odorant -> OR [label="Binds"]; OR -> G_protein [label="Activates"]; G_protein -> G_protein_active [label="GDP -> GTP"]; G_protein_active -> AC [label="Activates"]; AC -> cAMP [label="ATP -> cAMP"]; cAMP -> CNG_channel [label="Opens"]; CNG_channel -> Depolarization [label="Ca²⁺/Na⁺ influx"]; Depolarization -> Signal; } }

Caption: Generalized olfactory signal transduction pathway.

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Darzens Reaction Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="Mix Methyl Octyl Ketone\n& Ethyl Chloroacetate", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Add to Base\n(e.g., NaOEt in Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Reaction to form\nGlycidic Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n& Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="Saponification\n(Hydrolysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decarboxylation [label="Acidification &\nDecarboxylation", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reactants; reactants -> base; base -> reaction; reaction -> workup; workup -> hydrolysis; hydrolysis -> decarboxylation; decarboxylation -> purification; purification -> end; } }

Caption: Workflow for the synthesis of this compound via the Darzens reaction.

Hydroformylation Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="Charge Reactor with\n1-Decene & Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; syngas [label="Pressurize with CO/H₂\n& Heat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Hydroformylation Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; separation [label="Catalyst Separation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; distillation [label="Fractional Distillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound\n(Branched Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reactants; reactants -> syngas; syngas -> reaction; reaction -> separation; separation -> distillation; distillation -> product; product -> end; } }

Caption: Workflow for the production of this compound via hydroformylation.

Safety and Toxicology

A comprehensive review of the safety of this compound is crucial for its handling and application.

Table 4: Toxicological Data Summary

| Endpoint | Result | Species | Reference |

| Acute Oral LD50 | > 5 g/kg | Rat | Moreno, 1975 (as cited in[1]) |

| Acute Dermal LD50 | > 5 g/kg | Rabbit | Moreno, 1975 (as cited in[1]) |

| Genotoxicity | Not a concern for genotoxic potential | In vitro | RIFM, 2014a (as cited in[8]) |

| GHS Classification | Not classified as hazardous | [1] |

This chemical does not meet GHS hazard criteria for the majority of reports. For more detailed information, please visit the ECHA C&L website.[1]

Conclusion

This technical guide provides a detailed overview of the molecular structure and associated properties of this compound. The compiled data on its physicochemical properties, spectroscopic characteristics, and synthesis methods serve as a valuable resource for professionals in research and development. The information on its interaction with olfactory receptors provides insight into its primary biological function as a fragrance and flavor compound. The summarized toxicological data indicates a low order of acute toxicity. This guide is intended to facilitate a comprehensive understanding of this compound for its safe and effective use in scientific and industrial applications.

References

- 1. This compound | C11H22O | CID 29381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-decanal [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-METHYL DECANAL | 19009-56-4 [chemicalbook.com]

- 6. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Reactome | Olfactory Signaling Pathway [reactome.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Methyldecanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Methyldecanal, a branched-chain aliphatic aldehyde. The information compiled herein covers its chemical synonyms, physicochemical properties, synthesis methodologies, analytical procedures, and toxicological profile, with a focus on presenting quantitative data and experimental protocols for scientific and research applications.

Chemical Identity and Synonyms

This compound is an organic compound classified as an aldehyde. It possesses a ten-carbon chain with a methyl group at the second position. A comprehensive list of its synonyms is provided below.

Table 1: Synonyms for this compound

| Common Name/Synonym | CAS Number |

| This compound | 19009-56-4 |

| 2-methyl decanal | 19009-56-4 |

| Methyloctylacetaldehyde | 19009-56-4 |

| Decanal, 2-methyl- | 19009-56-4 |

| α-Methyldecanal | 19009-56-4 |

| 2-Methyldecan-1-al | 19009-56-4 |

| Methyl octyl acetaldehyde | 19009-56-4 |

| ALDEHYDE C-11 MOA | 19009-56-4 |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty, waxy, and citrus-peel-like odor.[1][2] It is soluble in organic solvents and oils but has limited solubility in water.[1] Key physicochemical data are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂O | [2] |

| Molecular Weight | 170.29 g/mol | [2] |

| Boiling Point (estimated) | 229.96 °C | [1] |

| Melting Point (estimated) | -2 °C | [3] |

| Density (estimated) | 0.8374 g/cm³ | [1] |

| Vapor Pressure | 8.24 Pa at 25 °C | [1] |

| Water Solubility | 16 mg/L at 20 °C | [3] |

| LogP (Octanol/Water Partition Coeff.) | 4.5 at 35 °C | [1] |

| Refractive Index (estimated) | 1.4280 | [1] |

Synthesis of this compound

Detailed, specific experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed literature. However, two primary methods are cited for its preparation: the Darzens reaction and as a by-product of hydroformylation.[1][2]

Darzens Reaction (Glycidic Ester Condensation)

This method involves the condensation of methyl octyl ketone with an α-halo ester (e.g., ethyl chloroacetate) in the presence of a base to form an α,β-epoxy ester, which is then hydrolyzed and decarboxylated to yield the aldehyde.[1][4][5]

-

Step 1: Epoxidation. To a cooled solution of methyl octyl ketone and ethyl chloroacetate (B1199739) in an aprotic solvent (e.g., benzene (B151609) or THF), a strong base such as sodium ethoxide or sodium amide is added portion-wise while maintaining a low temperature. The reaction mixture is stirred until the formation of the glycidic ester is complete, as monitored by TLC.

-

Step 2: Saponification. The resulting α,β-epoxy ester is then saponified by adding an aqueous solution of a strong base like sodium hydroxide (B78521) and heating the mixture.

-

Step 3: Acidification and Decarboxylation. The reaction mixture is cooled and acidified, which leads to the decarboxylation of the glycidic acid intermediate to form this compound.

-

Step 4: Purification. The final product is extracted with an organic solvent, washed, dried, and purified by vacuum distillation.

Hydroformylation

This compound can be obtained as a by-product during the production of 2-methylundecanal (B89849) via the hydroformylation of 1-decene.[1][2] This process involves the reaction of the alkene with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst, typically a rhodium or cobalt complex.[6] The reaction yields a mixture of linear (undecanal) and branched (this compound) aldehydes.

-

Step 1: Catalyst Preparation. A suitable catalyst, such as a rhodium complex with a phosphine (B1218219) ligand, is dissolved in an appropriate solvent in a high-pressure reactor.

-

Step 2: Reaction. 1-Decene is added to the reactor, which is then pressurized with a mixture of carbon monoxide and hydrogen. The reaction is heated and stirred for a specified period.

-

Step 3: Product Separation. After cooling and depressurizing the reactor, the product mixture containing undecanal (B90771) and this compound is separated from the catalyst.

-

Step 4: Purification. The aldehyde isomers are then separated and purified, typically by fractional distillation.

Caption: Generalized workflow for the synthesis of this compound via the Darzens reaction.

Analytical Methodologies

The quantification of this compound in various matrices can be achieved using standard analytical techniques for volatile and semi-volatile organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method.

Generalized Experimental Protocol for GC-MS Analysis

-

Sample Preparation:

-

Extraction: For complex matrices, liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane, or solid-phase microextraction (SPME) can be employed.

-

Derivatization: While not always necessary for aldehydes, derivatization (e.g., with PFBHA) can improve sensitivity and chromatographic performance in some cases.

-

-

GC-MS Instrumentation and Conditions:

-

GC System: Agilent 7890B GC or similar.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

-

Oven Program: A temperature gradient program is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS System: Agilent 5977A MSD or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanning from m/z 40 to 400.

-

Quantification: Based on the area of a characteristic ion peak from the mass spectrum of this compound, using an internal or external standard for calibration.

-

Biological Activity and Toxicology

Toxicological Profile

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. Based on a weight of evidence approach, it is considered a weak skin sensitizer.

Table 3: Toxicological Data for this compound

| Endpoint | Result | Reference(s) |

| Skin Sensitization | Weak sensitizer | [7] |

| NESIL (WoE) | 5900 µg/cm² | [7] |

| Genotoxicity (Ames test) | Not mutagenic | [7] |

| Clastogenicity (in vitro) | Considered non-clastogenic (read-across) | [7] |

There is no specific data available for repeated dose toxicity of this compound; however, a risk assessment has been performed using read-across to 2-methylundecanal.[7] The total systemic exposure to this compound from its use in fragrances is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[7]

Antimicrobial and Other Biological Activities

Specific studies detailing the antimicrobial or other biological activities of this compound are limited in the public domain. However, long-chain aliphatic aldehydes, in general, are known to possess antimicrobial properties. For instance, pentadecanal (B32716) has shown inhibitory effects against Listeria monocytogenes.[8] The biological effects of aldehydes can be attributed to their ability to interact with proteins and other cellular components, potentially leading to inhibition of processes like protein synthesis and depletion of thiol compounds.[7]

Metabolism

Specific metabolic pathways for this compound have not been explicitly detailed in the literature. However, the metabolism of long-chain aliphatic aldehydes is well-understood. They are primarily metabolized through two main pathways: oxidation to carboxylic acids and reduction to alcohols.[9]

-

Oxidation: The primary metabolic route for aliphatic aldehydes is oxidation to the corresponding carboxylic acid (2-methyldecanoic acid). This reaction is catalyzed by NAD⁺-dependent fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2.[9] Aldehyde oxidases (AOX) can also contribute to this oxidation.[10] This is generally an irreversible process.[9]

-

Reduction: Aldehydes can also be reduced to their corresponding primary alcohols (2-methyldecanol). This reaction can be catalyzed by aldehyde reductases or by the reverse action of alcohol dehydrogenases.[9]

Caption: Generalized metabolic fate of this compound in biological systems.

Signaling Pathways

Currently, there is no available scientific literature that describes the specific interaction of this compound with any cellular signaling pathways. Research on the effects of aliphatic aldehydes suggests they can induce cellular stress and affect protein synthesis, which may indirectly influence various signaling cascades, but direct modulation of specific pathways by this compound has not been reported.[7]

Conclusion

This compound is a well-characterized fragrance and flavor ingredient with established physicochemical properties. While detailed experimental protocols for its synthesis and biological testing are not widely published, its preparation can be achieved through known organic reactions like the Darzens condensation. Its toxicological profile suggests a low level of concern at current exposure levels, with skin sensitization being the primary hazard. The metabolism of this compound is expected to follow the general pathways of other aliphatic aldehydes, leading to its oxidation to a carboxylic acid or reduction to an alcohol. Further research is required to elucidate any specific biological activities and interactions with cellular signaling pathways.

References

- 1. 2-METHYL DECANAL | 19009-56-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Darzens Reaction [organic-chemistry.org]

- 5. Darzens reaction - Wikipedia [en.wikipedia.org]

- 6. EP3301084A1 - Continuous process for producing 2-methylene aldehydes - Google Patents [patents.google.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of aldehyde oxidase in the metabolism of aromatic and aliphatic aldehyde-odorants in the mouse olfactory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Methyldecanal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyldecanal in various organic solvents. Understanding the solubility of this aldehyde is crucial for its application in perfumery, flavor development, and organic synthesis. This document presents available quantitative and qualitative solubility data, alongside a detailed experimental protocol for determining its solubility, to support research and development activities.

Core Concepts: Physicochemical Properties Influencing Solubility

This compound (C₁₁H₂₂O) is a branched-chain aldehyde with a molecular weight of 170.29 g/mol . Its structure consists of a polar aldehyde functional group (-CHO) and a long, nonpolar ten-carbon alkyl chain. This amphiphilic nature dictates its solubility behavior. The polar aldehyde group can participate in dipole-dipole interactions and weak hydrogen bonding with polar solvents. However, the dominant feature is the large, nonpolar hydrocarbon tail, which favors interactions with nonpolar solvents through London dispersion forces.

The general principle of "like dissolves like" is paramount in predicting the solubility of this compound. It is expected to be more soluble in solvents with a polarity similar to its own, which is predominantly nonpolar.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in scientific literature, a combination of reported data and estimations based on its chemical structure provides a useful solubility profile.

| Solvent | Solvent Type | Temperature (°C) | Solubility | Rationale for Estimation |

| Water | Highly Polar Protic | 20 | 16 mg/L[1][2] | Experimental data indicates it is practically insoluble due to the large hydrophobic alkyl chain. |

| Ethanol (B145695) | Polar Protic | 25 | Miscible (Estimated) | As an alcohol, ethanol can hydrogen bond with the aldehyde's oxygen atom, and its ethyl group has some nonpolar character, making it a good solvent for this compound. It is reported to be soluble in alcohol.[2][3][4] |

| Methanol (B129727) | Polar Protic | 25 | Highly Soluble (Estimated) | Similar to ethanol, methanol is a polar protic solvent that can interact favorably with the aldehyde group. It is also reported to be soluble in alcohol.[2][3][4] |

| Acetone | Polar Aprotic | 25 | Highly Soluble (Estimated) | Acetone's polarity allows for dipole-dipole interactions with the aldehyde group, and it is a good solvent for many organic compounds. |

| Diethyl Ether | Nonpolar | 25 | Miscible (Estimated) | The predominantly nonpolar nature of diethyl ether makes it an excellent solvent for the long alkyl chain of this compound. |

| Hexane (B92381) | Nonpolar | 25 | Miscible (Estimated) | As a nonpolar hydrocarbon, hexane will readily dissolve the nonpolar tail of this compound through London dispersion forces. |

| Toluene (B28343) | Nonpolar (Aromatic) | 25 | Miscible (Estimated) | The nonpolar aromatic ring of toluene effectively solvates the long alkyl chain of this compound. |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound, a liquid solute, in an organic solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated glass vials with screw caps

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and syringes

2. Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

-

These standards will be used to create a calibration curve for quantifying the concentration of this compound.

3. Experimental Procedure (Shake-Flask Method):

-

Accurately weigh a specific amount of the organic solvent into a glass vial.

-

Add an excess amount of this compound to the solvent. The presence of a separate liquid phase of this compound is necessary to ensure a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow for complete phase separation.

4. Sample Analysis:

-

Carefully extract an aliquot of the clear, saturated solvent phase using a micropipette or syringe. Be cautious not to disturb the undissolved this compound phase.

-

Dilute the aliquot with a known volume of the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using GC-FID or another appropriate analytical method.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Back-calculate the concentration in the original saturated solution to determine the solubility.

5. Data Reporting:

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Technical Guide: Water Solubility of 2-Methyldecanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of 2-Methyldecanal, a key fragrance and flavoring ingredient. This document collates available quantitative data, details relevant experimental methodologies for solubility determination, and presents this information in a format accessible to researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for predicting its behavior in aqueous and non-aqueous environments, which is fundamental in formulation development and environmental fate assessment.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Water Solubility | 16 mg/L at 20°C | [1][2] |

| Molecular Formula | C₁₁H₂₂O | [3][4] |

| Molecular Weight | 170.29 g/mol | [3] |

| Physical State | Colorless liquid | [2][3] |

| Density | 0.819 g/cm³ | [1] |

| Vapor Pressure | 0.102 mmHg at 25°C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.572 - 4.5 | [1][2] |

| Boiling Point | 222.5 °C at 760 mmHg | [1] |

| Melting Point | -2°C (estimate) | [1] |

Experimental Protocols for Water Solubility Determination

The determination of water solubility for sparingly soluble substances like this compound requires precise and reliable experimental methods. The OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, provides standardized methods for this purpose.[5][6][7][8] Given the low water solubility of this compound (16 mg/L, which is equivalent to 0.016 g/L), the Column Elution Method or the Shake Flask Method are the most appropriate techniques. For hydrophobic liquids, the Slow-Stirring Method is also a highly relevant and reliable technique to avoid the formation of emulsions.[9][10]

Shake Flask Method (OECD 105)

This method is considered the "gold standard" for determining the solubility of substances with solubilities above 10⁻² g/L, but it can be adapted for lower solubilities with sensitive analytical techniques.[11]

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a prolonged period to achieve equilibrium. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved material.

Detailed Methodology:

-

Preparation of the Test Solution:

-

An excess amount of this compound is added to a flask containing a known volume of purified water (e.g., deionized or distilled). The excess is crucial to ensure that a saturated solution is formed.

-

The flask is sealed to prevent evaporation of the volatile aldehyde.

-

-

Equilibration:

-

The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) using a mechanical shaker or magnetic stirrer.

-

The agitation is continued for a sufficient time to reach equilibrium. A preliminary test is often conducted to determine the time required to reach a plateau in concentration (typically 24 to 48 hours for sparingly soluble substances).

-

-

Phase Separation:

-

After equilibration, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved this compound.

-

To ensure complete removal of undissolved droplets, the aqueous phase is centrifuged at a high speed.

-

-

Analysis:

-

A sample of the clear, saturated aqueous solution is carefully withdrawn.

-

The concentration of this compound in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS), or high-performance liquid chromatography (HPLC).

-

The analytical method must be calibrated with standard solutions of this compound of known concentrations.

-

Column Elution Method (OECD 105)

This method is specifically designed for substances with low water solubility (less than 10⁻² g/L).[11][12]

Principle: A solid support material in a column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

Detailed Methodology:

-

Column Preparation:

-

An inert carrier material (e.g., glass beads, silica (B1680970) gel) is coated with an excess of this compound. This is typically done by dissolving the aldehyde in a volatile solvent, mixing it with the carrier, and then evaporating the solvent.

-

The coated carrier material is packed into a chromatography column.

-

-

Elution:

-

Purified water is passed through the column at a low and constant flow rate. The temperature of the column is maintained at the desired level (e.g., 20 ± 0.5 °C).

-

-

Sample Collection and Analysis:

-

The eluate is collected in fractions.

-

The concentration of this compound in each fraction is determined using a sensitive analytical method (e.g., GC-MS or HPLC).

-

The analysis is continued until the concentration of this compound in the eluate becomes constant over several consecutive fractions. This plateau concentration is taken as the water solubility.

-

Slow-Stirring Method

This method is particularly suitable for hydrophobic liquids like this compound as it minimizes the formation of micro-emulsions that can lead to erroneously high solubility values.[9][10]

Principle: A small amount of the test substance is stirred slowly in a large volume of water for an extended period to allow for gentle and true equilibration between the two phases.

Detailed Methodology:

-

Apparatus Setup:

-

A large, sealed vessel is filled with a known volume of purified water.

-

A magnetic stirrer is used, and the stirring speed is set to be very slow, creating a gentle vortex at the surface of the water without breaking the interface between the water and the test substance.

-

-

Equilibration:

-

A small amount of this compound is carefully added to the surface of the water.

-

The mixture is stirred slowly at a constant temperature for an extended period, which can range from several days to weeks, to ensure true equilibrium is reached.

-

-

Sampling and Analysis:

-

Samples of the aqueous phase are taken periodically from a sampling port located away from the interface with the undissolved aldehyde.

-

The concentration of this compound in the aqueous samples is determined using a highly sensitive analytical method.

-

Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the water solubility of a compound like this compound, from initial assessment to final data analysis.

Caption: Logical workflow for determining the water solubility of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 2-METHYL DECANAL CAS#: 19009-56-4 [chemicalbook.com]

- 3. 2-METHYL DECANAL | 19009-56-4 [chemicalbook.com]

- 4. CAS 19009-56-4: this compound | CymitQuimica [cymitquimica.com]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]

Unveiling the Olfactory Signature of 2-Methyldecanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the odor profile of the aromatic compound 2-Methyldecanal. The information presented herein is curated for professionals in research, scientific, and drug development fields, offering a detailed exploration of its sensory characteristics, the methodologies for their determination, and the underlying biochemical pathways of its perception.

Physicochemical and Olfactory Properties of this compound

This compound is a branched-chain aldehyde known for its potent and complex aroma, making it a valuable ingredient in the fragrance industry.[1][2] Its distinct scent profile is characterized by a combination of citrus, waxy, green, and aldehydic notes.[2][3][4] The odor is described as having a high strength, and for sensory evaluation, it is recommended to be assessed in a diluted solution, typically 1.00% in a solvent like dipropylene glycol.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [4][5] |

| Synonyms | Aldehyde C-11 MOA, Methyl Octyl Acetaldehyde | [3][4] |

| CAS Number | 19009-56-4 | [3][5] |

| Molecular Formula | C11H22O | [4][5] |

| Molecular Weight | 170.29 g/mol | [5] |

| Appearance | Colorless liquid | [2][4] |

| Boiling Point | 170.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 178.00 °F. TCC ( 81.11 °C. ) | [3] |

| Specific Gravity | 0.81100 to 0.82700 @ 25.00 °C | [3] |

| Refractive Index | 1.42500 to 1.43500 @ 20.00 °C | [3] |

| Solubility | Soluble in alcohol, practically insoluble in water | [3] |

Table 2: Qualitative Odor Profile of this compound

| Odor Descriptor | Description | Reference(s) |

| Primary Notes | Citrus, Aldehydic | [2][3][4] |

| Secondary Notes | Waxy, Green, Fresh, Dry, Watery | [1][3] |

| Flavor Profile | Citrus, Aldehydic, Fatty, Herbal, Waxy, Rind, Soapy, Incense | [3] |

| Odor Strength | High | [3] |

Experimental Protocols for Odor Profile Determination

The characterization of the odor profile of a volatile compound like this compound involves a combination of instrumental analysis and sensory evaluation. The following protocols are based on established methodologies in the field of flavor and fragrance analysis.[6][7][8][9]

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.[6][10][11]

Objective: To separate the volatile components of a this compound sample and identify the retention times of odor-active compounds.

Methodology:

-

Sample Preparation: A diluted solution of this compound (e.g., 1% in ethanol) is prepared.

-

Instrumentation: A gas chromatograph equipped with a sniffing port (olfactometer) is used. The GC column effluent is split, with one part directed to a standard detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the other to the sniffing port.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used for aroma compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of around 40°C is held for a few minutes, followed by a ramp up to a final temperature of approximately 250°C.

-

Injector and Detector Temperatures: Maintained at a temperature sufficient to ensure volatilization and prevent condensation.

-

-

Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

-

Data Analysis: The olfactometry data is correlated with the chromatogram from the instrumental detector to identify the retention times of the odor-active compounds.

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[9][12]

Objective: To obtain a detailed and quantitative description of the odor profile of this compound.

Methodology:

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. The panel undergoes intensive training to develop a consensus vocabulary (lexicon) to describe the aroma of this compound and to calibrate their use of an intensity scale.

-

Lexicon Development: The panel is presented with the this compound sample and reference standards representing different aroma notes (e.g., citrus, waxy, green). Through discussion, a list of descriptive terms is generated and defined.

-

Sample Evaluation: Samples of this compound (at a standardized dilution) are presented to the panelists in a controlled environment (individual booths with controlled temperature, humidity, and lighting). Panelists independently rate the intensity of each attribute from the lexicon on a line scale (e.g., a 15-cm line anchored with "low" and "high").

-

Data Analysis: The data from the individual panelists are collected and analyzed statistically to generate a quantitative sensory profile of the compound. This is often visualized using a spider or radar plot.

Olfactory Signaling Pathway for Aldehyde Perception

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[13][14] These receptors are G-protein coupled receptors (GPCRs).[13][15] While the specific OR that binds to this compound has not yet been identified ("deorphanized"), the general signal transduction cascade for odorants is well-established.[14][15][16]

Upon binding of an odorant molecule to its specific OR, a conformational change in the receptor activates an associated G-protein, Gαolf.[15][17] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[15][17] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the neuron.[13][15][18] This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the information is processed, leading to the perception of smell.[17]

An interesting area of research suggests that some aldehyde-specific ORs may not bind to the aldehyde directly but rather to its hydrated form, a 1,1-geminal diol, which exists in equilibrium with the aldehyde in the aqueous environment of the nasal mucus. This mechanism could contribute to the specificity of aldehyde recognition.

References

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. 2-METHYL DECANAL | 19009-56-4 [chemicalbook.com]

- 3. 2-methyl decanal (aldehyde C-11 MOA) [flavscents.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C11H22O | CID 29381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pfigueiredo.org [pfigueiredo.org]

- 8. dl.astm.org [dl.astm.org]

- 9. Quantitative Descriptive Analysis [sensorysociety.org]

- 10. aidic.it [aidic.it]

- 11. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma | MDPI [mdpi.com]

- 12. fse.jiangnan.edu.cn [fse.jiangnan.edu.cn]

- 13. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 14. Odorant Receptors - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Identifying olfaction's ‘other channels’ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Dual functions of mammalian olfactory sensory neurons as odor detectors and mechanical sensors - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Scent: A Technical Guide to the World of Methyl-Branched Aldehydes, with a Focus on 2-Methyldecanal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecanal, a branched-chain aliphatic aldehyde, is a molecule of significant interest in the fragrance and flavor industry, prized for its complex citrusy, waxy, and fresh aroma.[1][2] While it is a valuable synthetic compound, a thorough review of scientific literature indicates that This compound has not been reported as a naturally occurring compound .[3][4] This guide, therefore, pivots to explore the fascinating realm of naturally occurring methyl-branched aldehydes, using the well-characterized this compound as a structural and analytical reference. By examining its natural analogs, their biosynthesis, and the methods for their study, we can gain valuable insights into the roles of these molecules in chemical communication and flavor chemistry. This document will serve as a technical resource for researchers, providing a comprehensive overview of the natural occurrence of related compounds, detailed experimental protocols for their analysis, and a look into the biological pathways they inhabit.

Natural Occurrence of Methyl-Branched Aldehydes

While this compound itself appears to be absent from nature's chemical inventory, other methyl-branched aldehydes have been identified in various organisms, where they often play crucial roles as flavor components or semiochemicals.

In Plants

Certain plant species are known to produce methyl-branched aldehydes as part of their complex volatile profiles. A notable example is the yuzu fruit (Citrus junos), whose essential oil contains characteristic aroma compounds such as 6-methyloctanal (B3051043) and 8-methyldecanal (B12690100).[5][6] These compounds contribute significantly to the unique and highly prized aroma of yuzu.

In Insects

The insect world is rich in methyl-branched hydrocarbons, which serve as critical semiochemicals for communication, including species and mate recognition.[7][8][9] While methyl-branched alkanes are more commonly reported, methyl-branched aldehydes also feature as important signaling molecules. For instance, (E)-2-Methyl-2-decenal has been identified as a semiochemical in the ant species Apterostigma dentigerum. The biosynthesis of these branched compounds is a key area of research in chemical ecology.[10][11]

Quantitative Data on Naturally Occurring Methyl-Branched Aldehydes

The quantification of these often trace-level compounds is crucial for understanding their biological significance and for quality control of natural products. The following table summarizes available quantitative data for naturally occurring methyl-branched aldehydes.

| Compound | Natural Source | Concentration (% of Total Volatiles) | Analytical Method | Reference |

| 6-Methyloctanal | Yuzu (Citrus junos) Peel Oil | Not specified | GC-MS | [5] |

| 8-Methyldecanal | Yuzu (Citrus junos) Peel Oil | ~0.1% (of total aldehydes) | GC-MS | [12] |

Note: Absolute quantification of these minor components is often challenging and data may be limited. The provided data for 8-methyldecanal is an estimation based on the reported total aldehyde content.

Biosynthesis of Methyl-Branched Aldehydes

The biosynthesis of methyl-branched aldehydes is intrinsically linked to the metabolism of branched-chain fatty acids. While the complete pathway for compounds like 8-methyldecanal in yuzu has not been fully elucidated, a general understanding can be drawn from known pathways of branched-chain fatty acid synthesis in plants and insects.

The key step is the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit during fatty acid elongation, which introduces a methyl branch. The resulting branched-chain fatty acid can then be reduced to a fatty aldehyde.

Caption: General biosynthetic pathway for straight and methyl-branched aldehydes.

Experimental Protocols

The analysis of methyl-branched aldehydes from natural sources requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for their identification and quantification.

Extraction of Volatile Compounds from Citrus Peel

This protocol is suitable for the extraction of aroma compounds, including methyl-branched aldehydes, from citrus peel for GC-MS analysis.

Method: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Preparation:

-

Finely grate the peel of the citrus fruit.

-

Weigh 1-2 g of the grated peel into a 20 mL headspace vial.

-

Add a small amount of a saturated NaCl solution to enhance the release of volatiles.

-

Add a known amount of an internal standard (e.g., 2-octanol) for quantification.

-

Seal the vial with a PTFE-lined septum.

-

-

Extraction:

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60 °C).

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) with gentle agitation.

-

-

GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the hot injector of the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compounds.

-

Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and library data.

-

Caption: Workflow for HS-SPME-GC-MS analysis of citrus volatiles.

Extraction of Cuticular Hydrocarbons from Insects

This protocol is adapted for the extraction of semiochemicals, including methyl-branched aldehydes and hydrocarbons, from the insect cuticle.

Method: Solvent Extraction

-

Sample Preparation:

-

Select individual or a small group of insects of the same species, sex, and age.

-

If necessary, freeze the insects at -20 °C.

-

-

Extraction:

-

Place the insect(s) in a small glass vial.

-

Add a small volume (e.g., 100-500 µL) of a non-polar solvent such as hexane (B92381) or pentane.

-

Gently agitate the vial for a short period (e.g., 5-10 minutes) to wash the cuticular lipids.

-

Carefully remove the insect(s) from the vial.

-

-

Sample Concentration and Analysis:

-

Concentrate the solvent extract under a gentle stream of nitrogen.

-

Re-dissolve the residue in a small, precise volume of solvent.

-

Inject an aliquot into the GC-MS for analysis, following a similar procedure as described for citrus volatiles.

-

Signaling Pathways in Insects

Methyl-branched aldehydes, when acting as semiochemicals, are detected by the insect's olfactory system. The binding of these molecules to specific odorant receptors (ORs) on the dendrites of olfactory sensory neurons (OSNs) initiates a signal transduction cascade that ultimately leads to a behavioral response.

The following diagram illustrates a generalized insect olfactory signaling pathway for aldehydes.

Caption: Generalized insect olfactory signaling pathway for aldehydes.

Conclusion

While this compound remains a product of the laboratory, its structural relatives are found in the intricate chemical landscapes of both plants and insects. The study of these naturally occurring methyl-branched aldehydes offers exciting opportunities for research in areas ranging from flavor chemistry and food science to chemical ecology and the development of novel pest management strategies. The methodologies and pathways outlined in this guide provide a solid foundation for scientists and researchers to delve into this aromatic and functionally diverse class of molecules. Further research is needed to fully uncover the natural distribution, biosynthesis, and biological roles of these fascinating compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective synthesis of 6-methyloctanal and 8-methyldecanal, the characteristic aroma components in yuzu Citrus junos, and the analysis of their enantiomeric compositions in yuzu essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Typical G.C. analysis [thegoodscentscompany.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Stereoisomers of 2-Methyldecanal

Abstract